Cas no 3810-11-5 ((3-Aminopyridin-4-yl)(phenyl)methanone)

(3-Aminopyridin-4-yl)(phenyl)methanone structure
3810-11-5 structure
Product Name:(3-Aminopyridin-4-yl)(phenyl)methanone
CAS No:3810-11-5
MF:C12H10N2O
MW:198.22060251236
CID:303826
PubChem ID:11820052
Update Time:2025-09-26

(3-Aminopyridin-4-yl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-Aminopyridin-4-yl)(phenyl)methanone
    • Methanone,(3-amino-4-pyridinyl)phenyl-
    • 3-Amino-4-benzoyl-pyridin
    • 3-amino-4-benzoylpyridine
    • DTXSID40473754
    • AKOS006284028
    • (3-aminopyridin-4-yl)-phenylmethanone
    • FT-0744321
    • WXEOPBYWJZTKGV-UHFFFAOYSA-N
    • SCHEMBL1643213
    • 3810-11-5
    • SB54852
    • G86721
    • (3-AMINO-4-PYRIDINYL)PHENYLMETHANONE
    • 4-BENZOYLPYRIDIN-3-AMINE
    • DB-069637
    • MDL: MFCD08235179
    • Inchi: 1S/C12H10N2O/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8H,13H2
    • InChI Key: WXEOPBYWJZTKGV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C=CN=CC=1N

Computed Properties

  • Exact Mass: 198.07900
  • Monoisotopic Mass: 198.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 56Ų

Experimental Properties

  • PSA: 55.98000
  • LogP: 2.47600

(3-Aminopyridin-4-yl)(phenyl)methanone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on (3-Aminopyridin-4-yl)(phenyl)methanone

(3-Aminopyridin-4-yl)(phenyl)methanone: A Comprehensive Overview

The compound with CAS number 3810-11-5, commonly referred to as (3-Aminopyridin-4-yl)(phenyl)methanone, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and as a versatile intermediate in organic synthesis.

Structural Insights and Chemical Properties

(3-Aminopyridin-4-yl)(phenyl)methanone features a pyridine ring substituted with an amino group at position 3 and a ketone group at position 4. The phenyl group attached to the ketone further enhances the molecule's aromaticity and electronic properties. This structure contributes to its stability and reactivity, making it a valuable compound in both academic and industrial settings.

Recent research has focused on the electronic properties of this compound, particularly its ability to act as a π-electron donor in various chemical reactions. Studies published in *Journal of Organic Chemistry* have demonstrated its role in facilitating electron transfer processes, which is crucial for applications in electrochemistry and materials science.

Synthesis and Manufacturing

The synthesis of (3-Aminopyridin-4-yl)(phenyl)methanone involves a multi-step process that typically begins with the preparation of 3-aminopyridine. This intermediate is then subjected to nucleophilic substitution or condensation reactions to introduce the phenyl ketone group. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production.

A study published in *Green Chemistry* highlighted the use of environmentally friendly solvents and catalysts for the synthesis of this compound, aligning with current trends toward sustainable chemical manufacturing. These methods not only reduce waste but also enhance the overall efficiency of the process.

Applications in Drug Discovery

(3-Aminopyridin-4-yl)(phenyl)methanone has shown promise in the field of medicinal chemistry, particularly as a lead compound for drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in designing new therapeutic agents.

Research conducted at the University of California has explored its potential as an inhibitor of certain kinases involved in cancer progression. Preliminary results indicate that this compound exhibits selective binding to these targets, suggesting its potential as an anti-cancer agent.

Role in Material Science

In addition to its pharmaceutical applications, (3-Aminopyridin-4-yl)(phenyl)methanone has found utility in material science. Its aromatic structure and electron-donating properties make it suitable for use in organic electronics, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs).

A team at Stanford University has investigated its use as a dopant in polymer blends, demonstrating enhanced electrical conductivity without compromising mechanical properties. This research opens new avenues for its application in flexible electronics and wearable devices.

Safety and Environmental Considerations

As with any chemical compound, understanding the safety profile of (3-Aminopyridin-4-yl)(phenyl)methanone is crucial. Recent studies have focused on its toxicity profile and environmental impact. According to findings published in *Environmental Science & Technology*, this compound exhibits low acute toxicity but requires proper handling due to its potential for skin irritation.

From an environmental perspective, studies have shown that it degrades relatively quickly under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term ecological impact.

Conclusion

(3-Aminopyridin-4-yl)(phenyl)methanone, with CAS number 3810-11-5, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in both academic research and industrial development.

As ongoing research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in shaping future innovations across various fields. Its adaptability and functionality make it a valuable asset for scientists and engineers seeking novel solutions to complex problems.

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